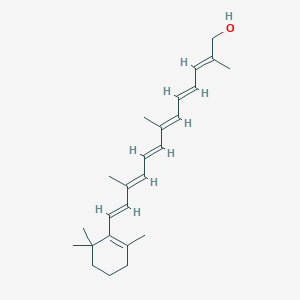![molecular formula C17H20N2O3S B1245465 (3Z)-3-[[4-(3-methylbut-2-enoxy)phenyl]methylidene]-6-methylsulfanylpiperazine-2,5-dione](/img/structure/B1245465.png)
(3Z)-3-[[4-(3-methylbut-2-enoxy)phenyl]methylidene]-6-methylsulfanylpiperazine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-3-[[4-(3-methylbut-2-enoxy)phenyl]methylidene]-6-methylsulfanylpiperazine-2,5-dione is a natural product found in Tolypocladium with data available.
Aplicaciones Científicas De Investigación
Antiviral Activity
Research has shown that certain diketopiperazine derivatives, closely related to the compound , exhibit antiviral properties. For instance, compounds isolated from the marine-derived actinomycete Streptomyces sp. demonstrated modest antiviral activity against influenza A (H1N1) virus, indicating a potential for developing antiviral treatments (Wang et al., 2013).
Antimicrobial Activity
A study on metabolites from a marine-derived fungus found that certain diketopiperazines, which are structurally similar to the compound , exhibited weak cytotoxic activity. This suggests potential use in developing antimicrobial agents (Prachyawarakorn et al., 2008).
Synthesis and Biological Properties
Research into the synthesis and biological properties of derivatives of diketopiperazines, including those structurally similar to the compound , has been extensive. These studies have explored various pharmacological properties, including anticonvulsant activity (Kamiński et al., 2013).
Versatile Organic Substrate
Diketopiperazine derivatives have been identified as versatile organic substrates in chemical synthesis, useful in stereoselective addition reactions and in synthesizing natural products and analogues (Liebscher & Jin, 1999).
Spectroscopic Properties
Studies on the spectroscopic properties of diketopiperazine derivatives have provided insights into their chemical structure and behavior, which is crucial for understanding their potential applications in various fields, including pharmaceuticals (Akiyama et al., 1989).
Chiral Solvating Properties
Research has highlighted the chiral solvating properties of certain diketopiperazine derivatives. These properties are valuable in NMR spectroscopy, aiding in the study of racemic compounds (Wagger et al., 2007).
Anticonvulsant and Analgesic Activity
Diketopiperazine derivatives have shown potential in treating epilepsy and pain. Studies have identified compounds with significant anticonvulsant and analgesic activities, suggesting their use in developing new therapeutic agents (Obniska et al., 2015).
Immunomodulatory Potential
Compounds derived from diketopiperazines have demonstrated immunomodulatory potential. For example, certain derivatives were found to significantly affect TNF-alpha and IL-6 production in macrophage cells, indicating potential for anti-inflammatory applications (Chien et al., 2008).
Synthesis of Novel Derivatives
Several studies have focused on the synthesis of novel derivatives of diketopiperazines. These efforts are crucial for exploring the full range of potential applications of these compounds in various scientific and pharmaceutical contexts (Gallina & Liberatori, 1974).
Polymerization Studies
Research has been conducted on the ring-opening polymerization of cyclic esters derived from diketopiperazines. These studies are significant for the development of new materials with potential applications in biomedicine and other fields (Pounder & Dove, 2010).
Propiedades
Nombre del producto |
(3Z)-3-[[4-(3-methylbut-2-enoxy)phenyl]methylidene]-6-methylsulfanylpiperazine-2,5-dione |
|---|---|
Fórmula molecular |
C17H20N2O3S |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
(3Z)-3-[[4-(3-methylbut-2-enoxy)phenyl]methylidene]-6-methylsulfanylpiperazine-2,5-dione |
InChI |
InChI=1S/C17H20N2O3S/c1-11(2)8-9-22-13-6-4-12(5-7-13)10-14-15(20)19-17(23-3)16(21)18-14/h4-8,10,17H,9H2,1-3H3,(H,18,21)(H,19,20)/b14-10- |
Clave InChI |
DFTITSOGUUDLJM-UVTDQMKNSA-N |
SMILES isomérico |
CC(=CCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(C(=O)N2)SC)C |
SMILES canónico |
CC(=CCOC1=CC=C(C=C1)C=C2C(=O)NC(C(=O)N2)SC)C |
Sinónimos |
SCH 56396 SCH-56396 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[(3-cyclopentylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B1245384.png)
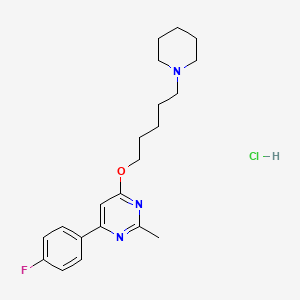
![N-[(2S)-1-[[(E,3S)-1-(Benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]morpholine-4-carboxamide](/img/structure/B1245389.png)
![3-(4-ethoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1-[(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methyl]urea](/img/structure/B1245390.png)
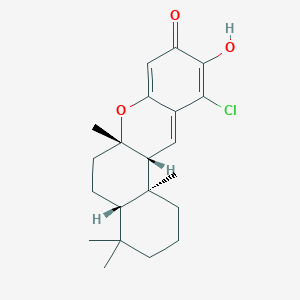
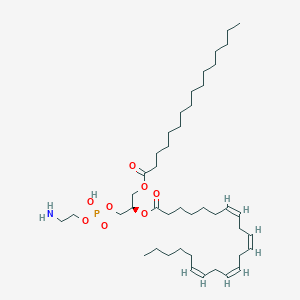
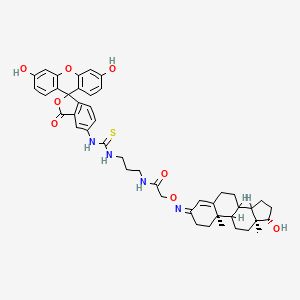
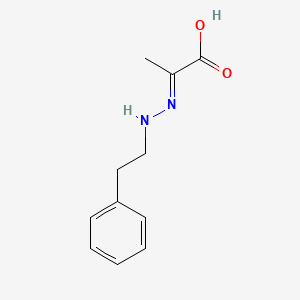
![N-[(E)-(5-morpholin-4-ylthiophen-2-yl)methylideneamino]-N-phenylaniline](/img/structure/B1245396.png)
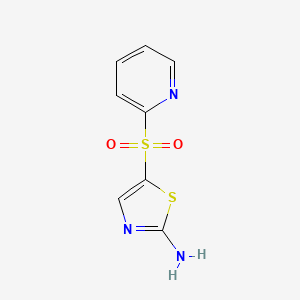
![3-(4,5-dihydro-1H-imidazol-2-yl)-3-azaspiro[5.5]undecane](/img/structure/B1245401.png)

